2-Phenoxy-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one
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Overview
Description
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Chemical Reactions Analysis
Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
Scientific Research Applications
Synthesis Techniques and Antimicrobial Activity
- Ultrasound- and Microwave-Assisted Synthesis : A series involving derivatives similar to "2-Phenoxy-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one" were synthesized using ultrasound and microwave irradiation. These compounds demonstrated good antimicrobial activity against various bacterial and fungal strains, highlighting a novel approach for synthesizing compounds with potential applications in combating microbial infections (Ashok et al., 2014).
Antiproliferative Evaluation
- Antiproliferative Effects of Indenoquinoline Derivatives : Certain derivatives exhibited significant antiproliferative activities and showed potential as dual topoisomerase I and II inhibitory agents. These findings suggest the utility of such compounds in cancer research, particularly in identifying new therapeutic agents (Tseng et al., 2010).
Crystal Structure Analysis
- Herbicide Crystal Structure : The crystal structure of a related compound was analyzed, providing insights into its potential applications as a herbicide. The study of intermolecular interactions and structural configuration can be beneficial for designing more efficient and selective herbicidal agents (Jeon et al., 2014).
Spin Interaction and Metal-Cation Sensing
- Spin Interaction in Zinc Complexes : Research into the spin interaction within zinc complexes of Schiff and Mannich bases related to "this compound" has implications for material science, particularly in developing sensors and devices based on spin properties (Orio et al., 2010).
Fluorescence Sensing
- Al3+ and Zn2+ Sensing Properties : Compounds based on quinoline and its isomers have been synthesized and characterized for their fluorescence sensing properties, particularly for Al3+ and Zn2+ ions. This work illustrates the potential of such compounds in environmental monitoring and analytical chemistry (Hazra et al., 2018).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing quinoline and piperidine moieties, have been known to exhibit a broad range of biological activities .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Based on its structural similarity to other quinoline and piperidine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Pharmacokinetics
Compounds with similar structures are generally well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Properties
IUPAC Name |
2-phenoxy-1-(4-quinolin-8-yloxypiperidin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-17(27-19-9-3-2-4-10-19)23(26)25-15-12-20(13-16-25)28-21-11-5-7-18-8-6-14-24-22(18)21/h2-11,14,17,20H,12-13,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFUTBFUPBUFQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)OC2=CC=CC3=C2N=CC=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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